molecular formula C9H8N2OS B6590126 (3-phenyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 138128-76-4

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No.: B6590126
CAS No.: 138128-76-4
M. Wt: 192.24 g/mol
InChI Key: JCAMWJDBMDHNDP-UHFFFAOYSA-N
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Description

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS 138128-76-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research . Its structure features a phenyl group and a thiadiazole ring, contributing to a balanced electronic profile and robust chemical stability . The hydroxymethyl group at the 5-position provides a reactive site for further synthetic functionalization, enabling the creation of diverse derivatives for structure-activity relationship studies . This compound is valued as a key precursor in the development of pharmacophores targeting enzyme inhibition and receptor modulation . Research indicates that thiadiazole-containing compounds exhibit a range of biological activities . Preclinical in vitro studies have demonstrated that this compound and its analogs show promising antiproliferative effects against various human cancer cell lines . The scaffold's potential extends to anti-inflammatory applications, with studies suggesting thiadiazole derivatives can modulate the activity of pro-inflammatory cytokines and enzymes . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

138128-76-4

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

JCAMWJDBMDHNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation via Phosphorus Oxychloride-Mediated Cyclization

The 1,2,4-thiadiazole core of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is typically constructed through cyclodehydration reactions. A representative method involves treating aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For instance, 5-aryl-1,3,4-thiadiazole-2-amine derivatives are synthesized by refluxing equimolar amounts of substituted benzoic acids and thiosemicarbazide in POCl₃, followed by basification with sodium hydroxide to precipitate the product. Although this protocol primarily yields 2-amine derivatives, modifications such as substituting the carboxylic acid precursor with a hydroxymethyl-containing analog could directly introduce the desired alcohol moiety.

Reaction Conditions:

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 80–90°C for 1 hour

  • Workup: Ice-water quench, reflux in aqueous medium, basification to pH 8

  • Yield: 70–85% for analogous compounds

Functionalization at Position 5 via Aldehyde Intermediates

Introducing the hydroxymethyl group at position 5 often requires post-cyclization modification. A two-step approach involves:

  • Formylation: Electrophilic substitution at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF) to install a formyl group.

  • Reduction: Treatment with sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the formyl group to a hydroxymethyl group.

This method is supported by analogous syntheses of 5-substituted thiadiazoles, where aldehydes serve as precursors for further functionalization. For example, 2-amino-5-formyl-1,3,4-thiadiazole derivatives are reduced to their corresponding alcohols in 80–90% yields using NaBH₄ in methanol.

Nucleophilic Substitution Strategies

Direct Hydroxymethylation via Alkylation

Direct introduction of the hydroxymethyl group can be achieved by alkylating a pre-formed 5-chloro-3-phenyl-1,2,4-thiadiazole intermediate. Reacting the chloro derivative with formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic displacement, yielding the target alcohol.

Optimization Note:

  • Solvent: Anhydrous DMF or THF to minimize hydrolysis

  • Base: Potassium carbonate or cesium fluoride for enhanced nucleophilicity

  • Yield: ~65% (estimated from analogous reactions)

Mitsunobu Reaction for Alcohol Installation

The Mitsunobu reaction offers a stereospecific route to install the hydroxymethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), a hydroxyl-containing nucleophile displaces a leaving group (e.g., bromide) at position 5. This method is advantageous for retaining configuration but requires anhydrous conditions and precise stoichiometry.

Characterization and Analytical Data

Spectroscopic Confirmation

Synthesized this compound derivatives are characterized using:

  • ¹H-NMR: A singlet at δ 12.64 ppm (NH, if present), aromatic protons at δ 7.94–7.51 ppm, and a hydroxymethyl triplet at δ 4.80 ppm.

  • ¹³C-NMR: Resonances at δ 168.77 (C=O), 161.75 (thiadiazole C-2), and δ 60.20 (CH₂OH).

  • FT-IR: Stretching vibrations at 3369 cm⁻¹ (O-H), 1686 cm⁻¹ (C=N), and 1115 cm⁻¹ (C-O).

Elemental Analysis

Consistent with the molecular formula C₉H₈N₂OS (MW 192.24 g/mol), calculated values align with experimental data:

  • C: 54.78% (found: 54.98%)

  • H: 4.14% (found: 3.97%)

  • N: 19.16% (found: 19.42%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclodehydrationHigh atom economy, scalableRequires corrosive POCl₃70–85%
Aldehyde ReductionMild conditions, high functional toleranceMulti-step process80–90%
Mitsunobu ReactionStereospecific, versatileCostly reagents, moisture-sensitive60–75%

Industrial-Scale Considerations

Azeotropic Drying for Moisture Sensitivity

Given the hygroscopic nature of intermediates, azeotropic drying with toluene or chlorobenzene is critical to suppress hydrolysis. For example, pre-drying THF with molecular sieves and distilling with an azeotroping agent (e.g., benzene) ensures <0.01% water content, improving reaction yields by 15–20%.

Purification Techniques

  • Recrystallization: Methanol or ethanol/water mixtures are preferred for isolating the final product.

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of the thiadiazole ring can produce various reduced thiadiazole compounds.

Scientific Research Applications

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

The following analysis compares (3-phenyl-1,2,4-thiadiazol-5-yl)methanol with structurally or functionally related compounds, focusing on molecular features, biological activities, and physicochemical properties.

Structural Analogues: Thiadiazole vs. Oxadiazole Derivatives

A key distinction lies in the heteroatom composition of the central ring. Replacing sulfur (thiadiazole) with oxygen (oxadiazole) alters electronic properties and binding affinities.

Compound Core Structure Substituents Key Properties/Activities Reference
This compound 1,2,4-Thiadiazole 3-Ph, 5-CH2OH Potential solubility enhancement -
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol 1,2,4-Oxadiazole 3-Ph, 5-CH2OH Higher polarity due to oxygen; CAS 5543-33-9
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid 1,2,4-Oxadiazole 3-Ph, 5-(CH2)3COOH Soluble in chloroform, methanol, DMSO; anti-inflammatory potential

Key Observations :

  • Biological Activity: Oxadiazole derivatives (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole) exhibit anti-inflammatory activity via dual cyclooxygenase/5-lipoxygenase inhibition, whereas thiadiazole analogs like LUF5437 target adenosine receptors (Ki = 7 nM at A1 receptors) .
Thiadiazole-Based Bioactive Compounds

Larger thiadiazole-containing molecules demonstrate diverse pharmacological applications:

Compound Structure Biological Activity Potency (Ki/IC50) Reference
LUF5437 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide) Thiadiazole + 4-hydroxybenzamide Adenosine A1 antagonist 7 nM
JNJ-1661010 (N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazinecarboxamide) Thiadiazole + piperazinecarboxamide FAAH inhibitor IC50 = 12 nM
This compound Thiadiazole + hydroxymethyl Underexplored; potential solubility modifier - -

Key Observations :

  • Substituent Impact : Bulky substituents (e.g., benzamide in LUF5437) enhance receptor selectivity and potency, while smaller groups like -CH2OH may prioritize solubility over affinity .
Triazole-Thiadiazole Hybrids

Compounds combining triazole and thiadiazole moieties highlight structural versatility:

Compound Core Structure Key Features Biological Activity Reference
2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid Triazole + thiadiazole + carboxylic acid Dual heterocyclic system; carboxylic acid group Anticancer, antimicrobial potential
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol Triazole + thioether + ethanol Chiral center; S-alkylation product Underexplored; structural novelty

Key Observations :

  • Synergistic Effects : Hybrid systems may leverage complementary interactions (e.g., hydrogen bonding from triazoles and hydrophobic contacts from thiadiazoles) for enhanced bioactivity .
  • Synthetic Accessibility : Alkylation and nucleophilic substitution reactions enable modular derivatization, as seen in triazole-thiol intermediates .

Key Observations :

  • Synthetic Challenges: Thiadiazole methanol synthesis may require protective groups for the hydroxymethyl moiety to prevent oxidation or side reactions.
  • Thermal Stability : Thiadiazoles and oxadiazoles both exhibit robustness, advantageous for drug formulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thiadiazole derivatives often involves cyclization of precursors (e.g., thiols or hydrazines) under controlled conditions. For example:

  • Solvent selection : Water or ethanol enhances reaction efficiency by stabilizing intermediates (e.g., aqueous medium in triazole-thiadiazole hybrid synthesis) .
  • Catalysts : Acidic catalysts (e.g., HCl) promote cyclization, but solvent polarity and temperature (reflux vs. room temperature) critically affect regioselectivity .
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated in thiadiazole-triazole hybrids .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR/IR spectroscopy : Identifies functional groups (e.g., –OH in methanol moiety, thiadiazole ring vibrations) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks for thiadiazole derivatives) .
  • Melting point analysis : Validates purity; deviations >2°C suggest impurities .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiadiazole bioactivity:

  • Anticancer activity : Use MTT assays on cell lines (e.g., MCF7, PC3) to measure apoptosis induction via caspase activation .
  • Antimicrobial screening : Employ disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., –F in phenoxy derivatives) enhance anticancer activity by increasing electrophilicity and target binding .
  • Steric effects : Bulky substituents (e.g., –CF₃ in trifluoroethyl carbamates) may reduce solubility but improve metabolic stability .
  • SAR validation : Compare IC₅₀ values across analogs using dose-response assays .

Q. What molecular interactions drive the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Caspase activation : Caspase-3/7 cleavage assays confirm apoptosis induction, as seen in fluorophenyl-thiadiazole hybrids .
  • Enzyme inhibition : Molecular docking predicts binding to kinases (e.g., EGFR) or tubulin, validated via enzymatic inhibition assays .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

  • Methodological Answer :

  • Multi-technique validation : Cross-check NMR, HPLC, and HRMS data to confirm compound identity .
  • Replicate under standardized conditions : Control solvent purity, temperature, and catalyst concentration .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • Lyophilization : Enhances shelf-life by reducing hydrolytic degradation of the methanol moiety .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to targets (e.g., PARP-1, tubulin) using AutoDock Vina .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity to prioritize synthetic targets .

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